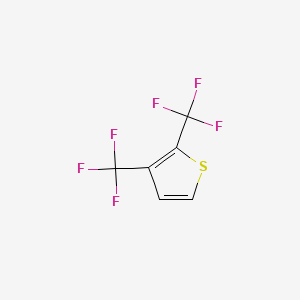
2,3-Bis(trifluoromethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(trifluoromethyl)thiophene is a fluorinated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)thiophene typically involves the cyclization of functionalized alkynes. One common method is the [4 + 2]-cycloaddition reaction of acetylenes to 2,5-bis(trifluoromethyl)-1,3,4-thiadiazole, followed by the elimination of nitrogen . This reaction proceeds under mild conditions and yields the desired thiophene derivative efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
2,3-Bis(trifluoromethyl)thiophene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Bis(trifluoromethyl)thiophene in various applications is primarily related to its electronic properties. The trifluoromethyl groups significantly influence the electron density of the thiophene ring, affecting its reactivity and interaction with other molecules. In organic electronics, for example, the compound’s ability to transport charge efficiently is crucial .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(trifluoromethyl)thiophene
- 5-(Trifluoromethyl)thiophene-2-carboxylic acid
Comparison
Compared to other fluorinated thiophenes, 2,3-Bis(trifluoromethyl)thiophene is unique due to the specific positioning of the trifluoromethyl groups. This positioning can lead to different electronic and steric effects, influencing its reactivity and suitability for various applications .
Propiedades
Número CAS |
773-61-5 |
|---|---|
Fórmula molecular |
C6H2F6S |
Peso molecular |
220.14 g/mol |
Nombre IUPAC |
2,3-bis(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H2F6S/c7-5(8,9)3-1-2-13-4(3)6(10,11)12/h1-2H |
Clave InChI |
KBGNXUGHEMIWBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


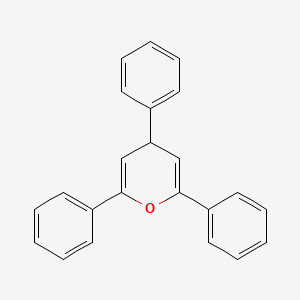
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)

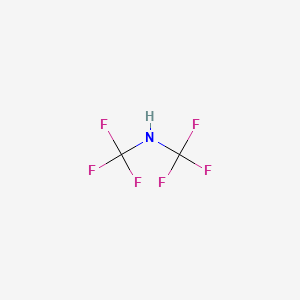
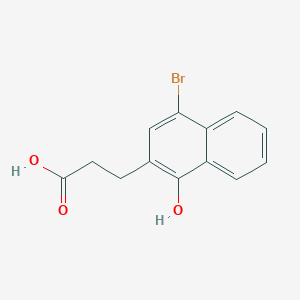

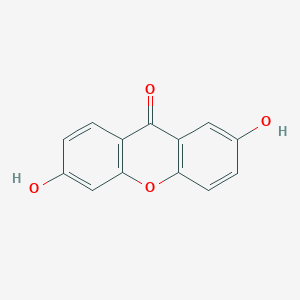


![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
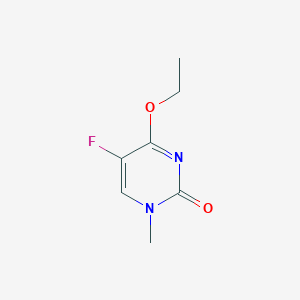
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
